

Topic: Stability and Reactivity Profile of 4-Chloro-2-methoxypyrimidine

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Compound of Interest

Compound Name: 4-Chloro-2-methoxypyrimidine

Cat. No.: B1581192

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Abstract: **4-Chloro-2-methoxypyrimidine** is a pivotal heterocyclic building block in medicinal chemistry and materials science, prized for its versatile reactivity. This guide provides a comprehensive analysis of its stability and reactivity, focusing on the underlying principles that govern its chemical behavior. We will explore its handling and storage requirements, delve into its susceptibility to nucleophilic aromatic substitution (S_NAr), and detail its application in modern palladium-catalyzed cross-coupling reactions. This document is intended to serve as a practical resource, blending theoretical insights with actionable experimental protocols for professionals in drug development and chemical synthesis.

Introduction and Core Properties

4-Chloro-2-methoxypyrimidine is a disubstituted pyrimidine ring, a heterocyclic scaffold that is a cornerstone of numerous biologically active molecules, including nucleic acids and many approved drugs.[1] Its utility stems from the strategic placement of two key functional groups: a methoxy group at the C2 position and a reactive chlorine atom at the C4 position. The electron-withdrawing nature of the two ring nitrogens renders the pyrimidine core electron-deficient, which significantly activates the C4-chloro substituent towards nucleophilic displacement and oxidative addition in cross-coupling catalysis.[2]

This unique electronic arrangement makes **4-Chloro-2-methoxypyrimidine** an ideal intermediate for the synthesis of complex molecular architectures, allowing for the selective introduction of diverse functionalities at the C4 position.

Table 1: Physicochemical Properties of **4-Chloro-2-methoxypyrimidine**

Property	Value	Source(s)
CAS Number	51421-99-9	[3][4]
Molecular Formula	C ₅ H ₅ ClN ₂ O	[3][4]
Molecular Weight	144.56 g/mol	[3][4]
IUPAC Name	4-chloro-2-methoxypyrimidine	[3]
SMILES	<chem>COC1=NC=CC(=N1)Cl</chem>	[3]
Appearance	Solid (form may vary)	[5]

Stability, Storage, and Handling

Proper handling and storage are critical to maintaining the integrity of **4-Chloro-2-methoxypyrimidine**. Its stability profile is dictated by its sensitivity to environmental factors.

Stability Profile

- **Moisture and Air Sensitivity:** Safety data sheets indicate the compound can be sensitive to air and moisture (hygroscopic). Hydrolysis of the C-Cl bond can occur in the presence of water, particularly under non-neutral pH, to form the corresponding 2-methoxy-4-pyrimidinone.
- **Light Sensitivity:** It is recommended to protect the compound from light, suggesting potential for photochemical degradation over time.[6]
- **Thermal Stability:** While specific decomposition temperatures are not readily available, standard laboratory practice dictates avoiding excessive heat. Hazardous decomposition products can include nitrogen oxides, carbon monoxide, carbon dioxide, and hydrogen chloride gas.[6]

Recommended Storage and Handling Protocols

Based on its stability profile, the following procedures are mandated for safe and effective use:

- **Storage:** Store in a tightly sealed container in a dry, cool, and well-ventilated area.[6][7] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is

advisable.[6]

- Handling: Handle in a well-ventilated area, preferably within a fume hood.[7] Use appropriate Personal Protective Equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][8] Avoid formation of dust and aerosols.[7]
- Incompatibilities: Keep away from strong oxidizing agents.[6]

Reactivity and Synthetic Applications

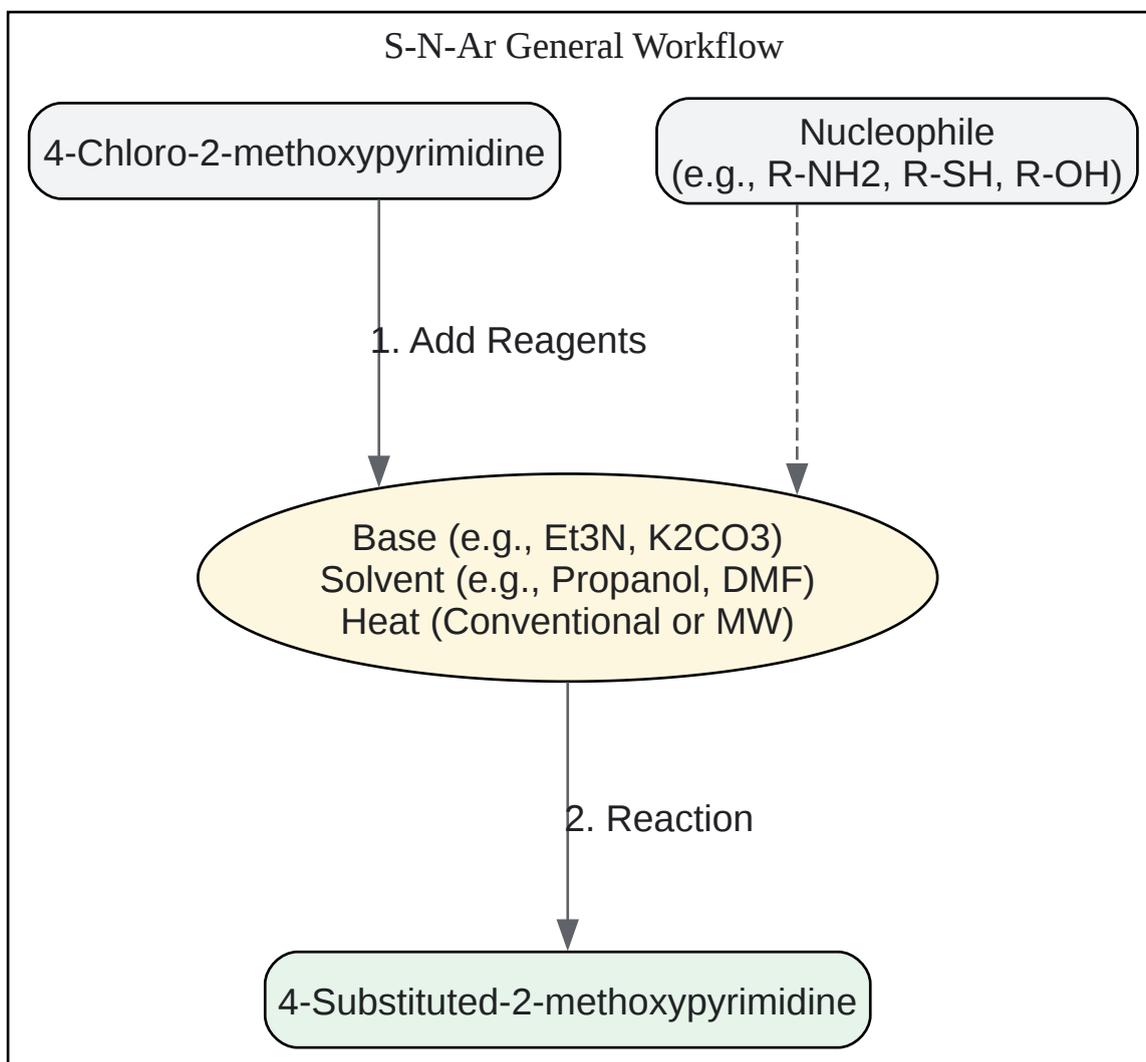
The reactivity of **4-Chloro-2-methoxypyrimidine** is dominated by the electrophilic nature of the C4 carbon, making it a prime target for two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling.

Nucleophilic Aromatic Substitution (S_NAr)

The C4-chloro group serves as an excellent leaving group in S_NAr reactions. The adjacent ring nitrogen at position 3 and the distal nitrogen at position 1 act as powerful electron sinks, stabilizing the negative charge of the Meisenheimer intermediate, which facilitates the substitution process. This makes the C4 position highly susceptible to attack by a wide range of nucleophiles.

- Reaction with Amines (Amination): This is one of the most common transformations. Primary and secondary amines readily displace the chloride to form 4-amino-2-methoxypyrimidine derivatives. This reaction is fundamental in building scaffolds for kinase inhibitors and other pharmacologically active agents.[9]
- Reaction with Thiols (Thiolation): Thiolates (RS⁻), being soft and potent nucleophiles, react efficiently to yield 4-thioether-substituted pyrimidines.[10][11] This reaction is valuable for introducing sulfur-containing moieties into the pyrimidine core.[12]
- Reaction with Alkoxides and Hydroxide (O-Nucleophiles): Hard nucleophiles like alkoxides (RO⁻) and hydroxide (OH⁻) can also displace the chloride, leading to the formation of 4-alkoxy or 4-hydroxy pyrimidines, respectively.

Below is a diagram illustrating the general workflow for S_NAr reactions with **4-Chloro-2-methoxypyrimidine**.



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Caption: General workflow for nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions

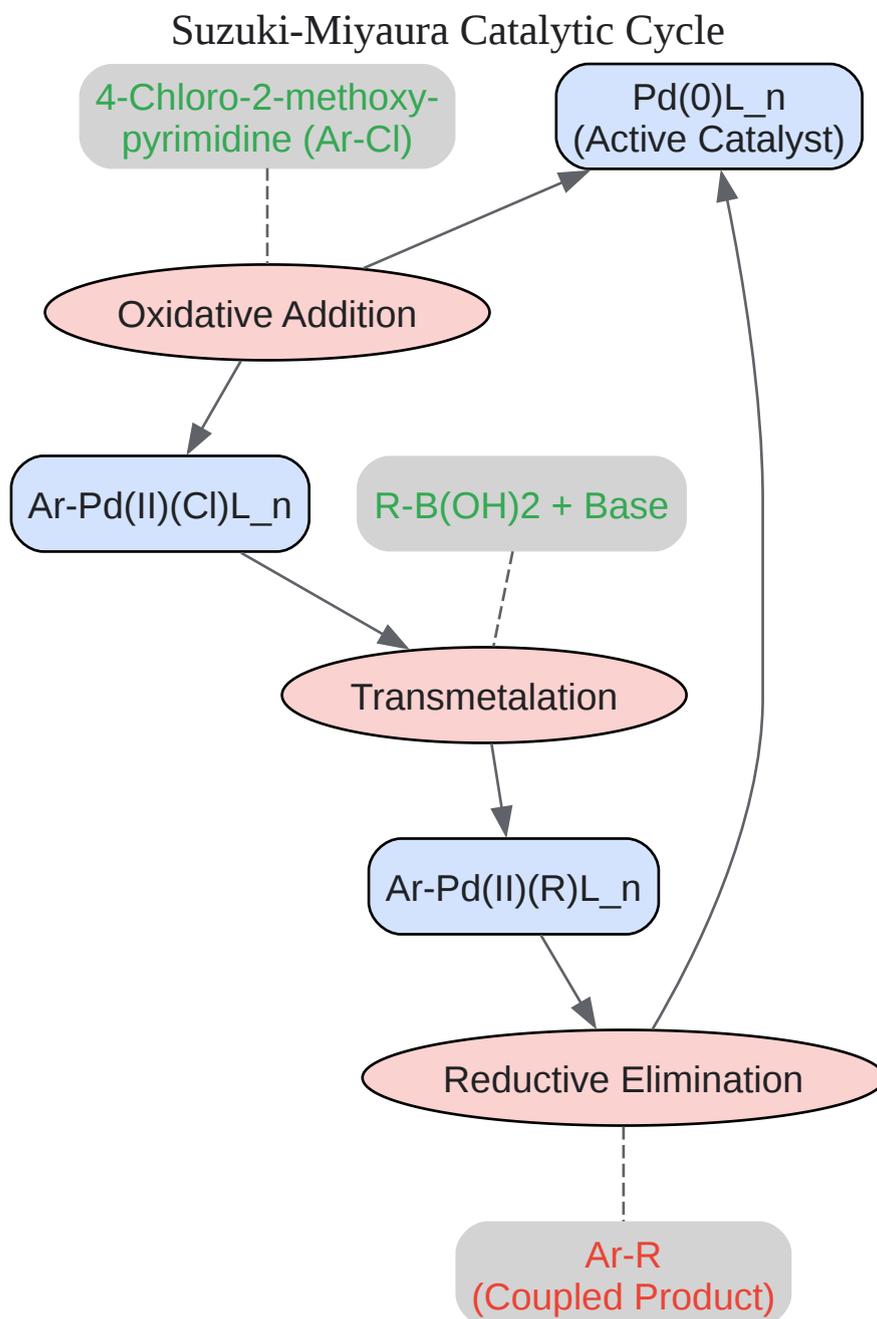
In modern organic synthesis, palladium-catalyzed cross-coupling reactions have become indispensable tools for C-C bond formation. **4-Chloro-2-methoxypyrimidine** is an excellent substrate for these reactions, with the C4-Cl bond being the reactive site.

- Suzuki-Miyaura Coupling: This is the most widely used cross-coupling reaction, involving the reaction of the chloropyrimidine with an aryl or heteroaryl boronic acid (or boronate ester).[1] The reaction is highly efficient and tolerates a wide range of functional groups, making it a

powerful method for synthesizing biaryl and hetero-biaryl structures. The regioselectivity strongly favors reaction at the C4 position over other positions on the pyrimidine ring.[2]

- Other Cross-Coupling Reactions: While Suzuki coupling is prevalent, other palladium-catalyzed reactions such as Hiyama (organosilanes) and Sonogashira (terminal alkynes) couplings are also viable, further expanding the synthetic utility of this building block.[13]

The catalytic cycle for the Suzuki-Miyaura reaction is a well-established mechanism, illustrated below.



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Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Detailed Experimental Protocols

The following protocols are representative examples of the key transformations discussed. Researchers should adapt these procedures based on their specific substrates and equipment.

Protocol 1: Microwave-Assisted SNAr with an Amine

This protocol is adapted from a general procedure for the synthesis of 4-amino-pyrimidine derivatives and demonstrates a typical amination reaction.[9]

- To a microwave reaction vial, add **4-Chloro-2-methoxypyrimidine** (1.0 eq).
- Add anhydrous propanol (or another suitable solvent like DMF) to dissolve or suspend the starting material.
- Add the desired amine (1.0-1.2 eq) to the vial, followed by a non-nucleophilic base such as triethylamine (Et_3N) or diisopropylethylamine (DIPEA) (1.5 eq).
- Seal the vial and place it in a microwave reactor.
- Irradiate the mixture at 120-150 °C for 15-45 minutes. Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO_3) and extract the product with an organic solvent (e.g., ethyl acetate).
- Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or recrystallization to yield the desired 4-amino-2-methoxypyrimidine derivative.

Protocol 2: Suzuki-Miyaura Cross-Coupling with an Arylboronic Acid

This protocol is based on established conditions for Suzuki couplings of chloropyrimidines.[1][2]

- To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add **4-Chloro-2-methoxypyrimidine** (1.0 eq), the arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (3-5 mol%) or a combination of $\text{Pd}_2(\text{dba})_3$ and a suitable phosphine ligand (e.g., SPhos, XPhos).

- Add a base, typically an aqueous solution of sodium carbonate (Na_2CO_3 , 2M, 2.0-3.0 eq) or potassium carbonate (K_2CO_3).
- Add a solvent system, commonly a mixture such as 1,4-dioxane/water or toluene/ethanol/water.
- Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by using several freeze-pump-thaw cycles.
- Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
- After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography to yield the desired 4-aryl-2-methoxypyrimidine.

Conclusion

4-Chloro-2-methoxypyrimidine is a robust and versatile synthetic intermediate whose value is defined by the high reactivity of its C4-chloro substituent. Its stability profile necessitates careful handling, particularly with respect to moisture and light. Its reactivity is primarily channeled through two powerful synthetic pathways: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling. A thorough understanding of these principles enables chemists to strategically incorporate the 2-methoxypyrimidine scaffold into complex target molecules, making it an indispensable tool in the fields of drug discovery and materials science.

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